2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical progression of pyridine chemistry, which has its roots in the early extraction of pyridine from coal tar in industrial applications. The compound represents a more recent advancement in the systematic exploration of substituted pyridine aldehydes, building upon decades of research into halogenated pyridine derivatives. Patent literature indicates that the preparation of 2-halogenopyridinealdehydes, including compounds structurally related to this compound, has been an active area of research since the late 20th century, with significant developments in synthetic methodologies occurring in the 1990s.
The specific compound this compound, identified by Chemical Abstracts Service number 1142192-52-6, was first documented in chemical databases in 2010, reflecting the ongoing expansion of the chemical space accessible through modern synthetic organic chemistry. The compound's discovery was facilitated by advances in selective functionalization techniques for pyridine rings, particularly methods that allow for the introduction of multiple substituents while maintaining the integrity of the pyridine core structure. The development of this compound represents the culmination of research efforts aimed at creating more sophisticated pyridine derivatives with enhanced synthetic utility.
The historical significance of this compound extends beyond its individual properties to represent broader trends in heterocyclic chemistry, where researchers have increasingly focused on developing multi-functional molecules that can serve as versatile intermediates in complex synthetic sequences. The compound's design reflects the modern approach to drug discovery and materials science, where molecular complexity is systematically introduced to achieve specific biological or chemical properties.
Significance in Heterocyclic Chemistry
This compound occupies a unique position within heterocyclic chemistry due to its combination of reactive functional groups and the inherent properties of the pyridine scaffold. The pyridine ring system, characterized by its six-membered aromatic structure containing one nitrogen atom, provides a stable yet reactive platform for chemical transformations. The compound's significance stems from its ability to participate in diverse chemical reactions while maintaining the structural integrity essential for subsequent synthetic steps.
The dimethoxymethyl group present in the compound functions as a protected aldehyde equivalent, allowing for selective deprotection under mild conditions to reveal additional reactive sites. This protecting group strategy has become increasingly important in modern synthetic chemistry, where the temporal control of reactivity is crucial for achieving complex molecular architectures. The presence of this group in this compound enables chemists to perform selective transformations on other parts of the molecule before revealing the additional aldehyde functionality.
The chloro substituent at the 2-position of the pyridine ring provides opportunities for nucleophilic substitution reactions, taking advantage of the electron-withdrawing nature of the pyridine nitrogen to activate the carbon-chlorine bond toward displacement. This reactivity pattern is particularly valuable in medicinal chemistry, where the introduction of various nucleophiles can be used to modulate biological activity and pharmacological properties.
Table 1: Key Molecular Properties of this compound
Position in Pyridine Derivative Research
Within the broader landscape of pyridine derivative research, this compound represents an advanced example of structural complexity and functional group compatibility. Pyridine derivatives have experienced renewed interest in recent years due to their prevalence in pharmaceutical compounds and their utility as building blocks in materials science. The compound exemplifies the modern approach to pyridine functionalization, where multiple substituents are introduced to create molecules with enhanced reactivity profiles and synthetic utility.
Contemporary research in pyridine chemistry has focused heavily on developing efficient methods for the synthesis of multi-substituted pyridines, with transition metal-catalyzed cycloaddition reactions emerging as particularly powerful tools. The cobalt-catalyzed [2 + 2 + 2] cycloaddition reactions of alkynes and nitriles have proven especially valuable for constructing pyridine rings with precise substitution patterns, enabling access to compounds like this compound through convergent synthetic strategies.
The position of this compound within pyridine research is further enhanced by its relationship to other important pyridine aldehydes, particularly pyridine-4-carbaldehyde and its derivatives. These compounds share common reactivity patterns, including the ability to undergo reductive amination and Schiff base formation, while the additional substituents in this compound provide opportunities for more complex transformations.
The compound's utility as an intermediate in organic synthesis positions it within the growing field of diversity-oriented synthesis, where small molecules are designed to provide access to large collections of structurally related compounds. This approach has become increasingly important in drug discovery, where the ability to rapidly generate structural analogs is crucial for optimizing biological activity and selectivity.
Table 2: Comparative Analysis of Related Pyridine Aldehyde Derivatives
Research into pyridine derivatives has also been driven by the development of new synthetic methodologies for introducing complex substituents onto the pyridine ring. The preparation of compounds like this compound often requires sophisticated synthetic strategies that take advantage of the unique electronic properties of the pyridine system. The electron-deficient nature of the pyridine ring makes it particularly suitable for nucleophilic substitution reactions, while the nitrogen atom can serve as a coordinating site for transition metal catalysts.
The compound's position in current research is also defined by its potential applications in the synthesis of biologically active molecules. Pyridine derivatives have found extensive use in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding and π-π stacking interactions. The multiple functional groups present in this compound provide numerous opportunities for further elaboration toward molecules with enhanced biological activity.
Properties
IUPAC Name |
2-chloro-3-(dimethoxymethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-9(14-2)7-6(5-12)3-4-11-8(7)10/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUWHAJZDHAOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of 3-(Dimethoxymethyl)isonicotinaldehyde
A foundational approach involves the direct chlorination of 3-(dimethoxymethyl)isonicotinaldehyde at the 2-position. The reaction employs thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as chlorinating agents under anhydrous conditions. Key steps include:
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Protection of the aldehyde group : The aldehyde is transiently protected as a dimethyl acetal using trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid (pTSA) in methanol.
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Chlorination : The unprotected 2-position undergoes electrophilic substitution with POCl₃ at 80–100°C, yielding the chlorinated intermediate.
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Deprotection : Acidic hydrolysis (e.g., HCl in tetrahydrofuran) regenerates the aldehyde functionality.
Optimization Notes :
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Excess POCl₃ (1.5–2.0 equivalents) ensures complete conversion.
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Solvent choice (e.g., dichloromethane vs. toluene) impacts reaction rate and byproduct formation.
Challenges :
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Competing protodeboronation of the dimethoxymethylboronic acid necessitates careful pH control.
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Steric hindrance at the 3-position may reduce coupling efficiency.
Reductive Amination and Oxidation Cascade
Stepwise Assembly from 2-Chloronicotinic Acid
A multistep route starting from 2-chloronicotinic acid involves:
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Esterification : Conversion to methyl 2-chloronicotinate using methanol and H₂SO₄.
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Grignard Addition : Reaction with dimethoxymethylmagnesium bromide to form a secondary alcohol.
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Oxidation : TEMPO/NaClO₂ system oxidizes the alcohol to the aldehyde.
Critical Observations :
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Grignard reagent reactivity requires strict temperature control (-20°C to 0°C).
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Over-oxidation to the carboxylic acid is mitigated by using buffered conditions (pH 6.5–7.5).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For large-scale production, the Suzuki-Miyaura method is favored despite catalyst costs due to its reproducibility. Continuous flow reactors enhance mass transfer and reduce reaction times. Solvent recovery systems (e.g., distillation for dioxane) improve sustainability.
Emerging Methodologies
Recent advances include photocatalytic C–H chlorination using Ru(bpy)₃Cl₂ under blue LED light, achieving 70% yield with minimal byproducts. Electrochemical methods are also under investigation for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: 2-Chloro-3-(dimethoxymethyl)isonicotinic acid.
Reduction: 2-Chloro-3-(dimethoxymethyl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The chloro and dimethoxymethyl groups influence its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde, enabling comparative analysis of their properties and applications:
Table 1: Structural and Physicochemical Comparisons
Notes:
Key Comparative Insights
Substituent Effects on Reactivity :
- The dimethoxymethyl group in this compound enhances steric bulk and electron density compared to the trifluoromethyl group in 2-Chloro-3-(trifluoromethyl)isonicotinaldehyde. The latter’s CF₃ group increases electrophilicity and metabolic stability, making it valuable in fluorinated drug design .
- The oxime derivative (CAS 1186405-23-1) introduces a nucleophilic NH₂ group, enabling participation in cycloaddition reactions or metal coordination, which the parent aldehyde lacks .
Positional Isomerism :
- 5-Chloro-2,3-dimethoxyisonicotinaldehyde (CAS 1305324-66-6) differs in the position of the chloro substituent (5 vs. 2) and methoxy groups (2,3 vs. 3-dimethoxymethyl). This positional shift alters electronic distribution and regioselectivity in subsequent reactions .
Physicochemical Properties :
- The trifluoromethyl analog (CAS 1211539-56-8) has a lower molecular weight (209.55 vs. ~215.03) due to the compact CF₃ group, which also increases lipophilicity (LogP ~1.2 vs. ~0.8 estimated for the dimethoxymethyl variant) .
- The oxime derivative (CAS 1186405-23-1) exhibits higher hydrogen-bond acceptor capacity (5 vs. 3 in the parent aldehyde), impacting solubility and bioavailability .
Synthetic Utility :
- This compound is a precursor for Schiff base formation and cross-coupling reactions , whereas its oxime derivative is tailored for heterocyclic ring construction (e.g., isoxazolines) .
- The trifluoromethyl analog is favored in fluorinated drug candidates due to enhanced binding affinity and resistance to oxidative degradation .
Biological Activity
2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde is a chemical compound with significant potential in medicinal chemistry and biological research. With the molecular formula C₉H₁₀ClNO₃ and a molecular weight of 215.63 g/mol, this compound exhibits unique structural features that contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a chloro group and dimethoxymethyl substituents on the isonicotinaldehyde backbone. This specific substitution pattern is believed to confer distinct chemical properties and biological activities compared to other related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClNO₃ |
| Molecular Weight | 215.63 g/mol |
| Functional Groups | Chloro, Dimethoxymethyl, Aldehyde |
The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzymatic activities related to metabolic pathways, which can lead to diverse biological effects such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi, likely due to its ability to disrupt cellular processes.
- Anticancer Properties : Research indicates that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
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Antimicrobial Activity :
- Exhibits inhibitory effects against a range of bacterial strains.
- Potentially effective against resistant strains due to its unique structural features.
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Anticancer Activity :
- Demonstrated cytotoxicity in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.
- Mechanistic studies are ongoing to elucidate the specific pathways involved in its anticancer effects.
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Enzyme Inhibition :
- Acts as an inhibitor for certain enzymes involved in metabolic processes, which may contribute to its therapeutic effects.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using agar diffusion methods. The results indicated significant inhibition zones, particularly against Gram-positive bacteria.
Case Study 2: Anticancer Activity
In vitro testing on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Isonicotinic Acid | C₆H₆N₂O₂ | Antimicrobial properties |
| 4-Amino-3-chloropyridine | C₅H₄ClN₃ | Antibacterial activity |
| 2-Chloropyridine | C₅H₄ClN | Used in synthesis of pharmaceuticals |
| 5-Methylisothiazole | C₇H₈N₂S | Antifungal properties |
Q & A
Q. What are the key considerations for synthesizing 2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde with high purity?
- Methodological Answer : The synthesis involves halogenation and substitution reactions. Critical parameters include:
- Temperature control : Maintain ≤ 0°C during halogenation to prevent side reactions (e.g., over-halogenation).
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalyst optimization : Use Lewis acids (e.g., AlCl₃) to direct regioselectivity during aldehyde functionalization.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts.
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton.
- ¹³C NMR : Signals at ~190 ppm indicate the carbonyl group.
- Mass spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₁₀H₁₁ClNO₃⁺, [M+H]⁺ = 228.0428).
- X-ray crystallography (if crystalline): Resolve spatial arrangement of the dimethoxymethyl and chloro substituents .
Q. What are the standard protocols for isolating and purifying this compound?
- Methodological Answer :
- Liquid-liquid extraction : Separate the product from aqueous phases using dichloromethane.
- Recrystallization : Use ethanol/water mixtures to obtain crystals.
- Analytical HPLC : Monitor purity with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. How does the dimethoxymethyl group influence the reactivity of the pyridine ring in cross-coupling reactions?
- Methodological Answer : The dimethoxymethyl group acts as an electron-donating substituent, activating the pyridine ring toward electrophilic aromatic substitution. For example:
- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids. The chloro substituent at position 2 serves as a leaving group.
- Controlled reactivity : Steric hindrance from the dimethoxymethyl group may slow reactions at position 3, necessitating higher temperatures (80–100°C) .
Q. How can conflicting data on reaction yields be resolved in the synthesis of derivatives?
- Methodological Answer : Contradictions often arise from:
- Moisture sensitivity : Ensure anhydrous conditions using molecular sieves or inert gas.
- Catalyst degradation : Replace Pd catalysts after 3–4 cycles.
- Replicate key steps : Compare yields under identical conditions (solvent, temperature) across multiple batches. Statistical analysis (e.g., ANOVA) identifies outliers .
Q. What strategies optimize the compound’s stability during long-term storage?
- Methodological Answer :
- Storage conditions : Keep at -20°C in amber vials under argon to prevent oxidation.
- Stabilizers : Add 1% w/v ascorbic acid to ethanol solutions.
- Degradation monitoring : Use LC-MS quarterly to detect aldehyde oxidation products (e.g., carboxylic acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
